molecular formula C16H21N3O3 B2590301 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide CAS No. 2034618-20-5

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide

Cat. No.: B2590301
CAS No.: 2034618-20-5
M. Wt: 303.362
InChI Key: CUGBTCYQQJZWIX-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also been shown to relieve pain and achieve analgesia in mice . The antibacterial activity of these derivatives has also been assessed, showing diverse antimicrobial profiles .


Synthesis Analysis

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-de-chlorination and amino-de-alkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The physiological activities of many substituted piperidines have prompted scientists to design simple methods for the synthesis of piperidine carboxamide derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

  • Hydrogen Bonding Patterns in Proton-Transfer Compounds : Research on isonipecotamide (a related compound to "1-(2-(Cyclopropylmethoxy)isonicotinoyl)piperidine-4-carboxamide") with various monocyclic heteroaromatic carboxylic acids has provided insights into hydrogen-bonding patterns. The study showed that these compounds form anhydrous and hydrated salts exhibiting two-dimensional sheet structures and three-dimensional frameworks due to hydrogen bonding. This work demonstrates the utility of isonipecotamide cation in generating chemically stable hydrogen-bonded systems, particularly with aromatic carboxylate anions, providing insights into crystalline solid formation (Smith & Wermuth, 2012).

Synthesis and Chemical Reactions

  • Aminomethylation Involving 2-Thioxonicotinamide Derivative : The Mannich reaction has been applied to synthesize 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides from a piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate. This represents an example of aminomethylation involving a 2-thioxonicotinamide derivative, highlighting a novel synthetic route for the formation of complex heterocycles (Dotsenko et al., 2012).

Electrophilic Substitution and Catalysis

  • Palladium-Catalyzed Aminocarbonylation : Research involving alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation has expanded the toolkit for synthesizing carboxamides. This study demonstrates the versatility of piperidines with ester functionality in forming carboxamides and ketocarboxamides under varying conditions, offering new pathways for synthesizing complex amides (Takács et al., 2014).

Antibacterial Applications

  • Synthesis and Antibacterial Evaluation : Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activities. This research exemplifies the potential pharmaceutical applications of newly synthesized compounds in combating bacterial infections (Pouramiri et al., 2017).

Safety and Hazards

The safety data sheet for piperidine-4-carboxamide indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of new piperidine derivatives, including “1-(2-(Cyclopropylmethoxy)isonicotinoyl)piperidine-4-carboxamide”, could be a promising direction for future research in drug discovery .

Properties

IUPAC Name

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c17-15(20)12-4-7-19(8-5-12)16(21)13-3-6-18-14(9-13)22-10-11-1-2-11/h3,6,9,11-12H,1-2,4-5,7-8,10H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGBTCYQQJZWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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